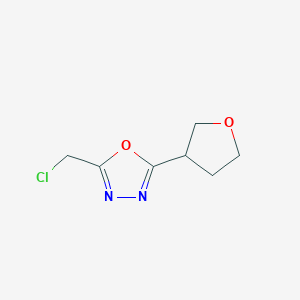

![molecular formula C12H13ClN4 B1465800 6-Chlor-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amin CAS No. 1111849-74-1](/img/structure/B1465800.png)

6-Chlor-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amin

Übersicht

Beschreibung

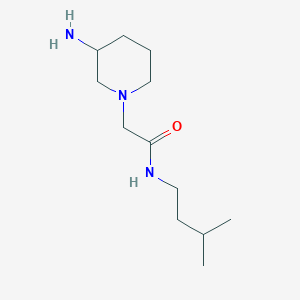

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Chemie

Diese Verbindung ist ein wertvolles Gerüst in der pharmazeutischen Chemie. Ihr Pyrimidin-Kern ist ein häufiges Motiv im Arzneimittel-Design, das oft mit einer Vielzahl von pharmakologischen Aktivitäten verbunden ist. Derivate dieser Verbindung wurden beispielsweise synthetisiert und auf ihre antifibrotische Aktivität untersucht . Diese Studien sind entscheidend für die Entwicklung neuer Medikamente gegen Krankheiten wie Fibrose, bei denen pathologisches Narbengewebe in Organen entsteht.

Kristallographie und Strukturanalyse

Die Kristallstruktur verwandter Verbindungen, wie N-(6-Chlor-2-methyl-2H-indazol-5-yl)acetamid, wurde bestimmt und liefert Einblicke in die Molekülgeometrie und die elektronische Struktur . Solche Analysen sind unerlässlich, um die Wechselwirkungen der Verbindung auf atomarer Ebene zu verstehen, was für Materialwissenschaften und Nanotechnologieanwendungen von Vorteil ist.

Biologische Aktivitätsprofile

Verbindungen mit dem Pyrimidin-Rest sind dafür bekannt, unterschiedliche biologische Aktivitäten aufzuweisen. Sie wurden als antimikrobielle, antivirale, antitumorale und antifibrotische Wirkstoffe beschrieben . Die Forschung zu diesen Aktivitäten kann zur Entdeckung neuer therapeutischer Wirkstoffe gegen verschiedene Krankheiten führen.

Synthetische Chemie

Die Verbindung dient als Vorläufer für die Synthese einer Vielzahl von heterocyclischen Verbindungen. Ihre Reaktivität ermöglicht chemodivergente Synthesewege, die zur Bildung neuer Moleküle mit potentiellen Anwendungen in der Pharmakologie und Agrochemie führen .

Wirkmechanismus

Mode of Action

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The result of the action of 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a decrease in cellular ATP production due to the inhibition of mitochondrial complex I . This can lead to a slowdown in cellular processes and potentially cell death, depending on the extent of the inhibition .

Eigenschaften

IUPAC Name |

6-chloro-2-methyl-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-5-10-4-2-3-6-14-10/h2-4,6,8H,5,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYOIJDIQNSWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)

![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)

![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)